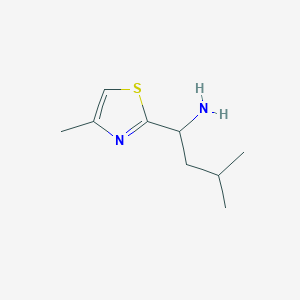

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine

描述

属性

IUPAC Name |

3-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-6(2)4-8(10)9-11-7(3)5-12-9/h5-6,8H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPQNUCUVNAICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Steps:

-

Synthesis of 2-Chloro-4-methylthiazole :

-

Coupling with 3-Methylbutan-1-amine :

-

The chlorinated thiazole undergoes nucleophilic substitution with 3-methylbutan-1-amine in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 60°C for 12 hours.

-

Reaction Equation :

-

Yield: 55–60% after column chromatography (silica gel, ethyl acetate/hexane).

-

Optimization Insights:

-

Solvent polarity significantly affects reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity but may increase side reactions.

-

Elevated temperatures (60–80°C) enhance substitution rates but require careful monitoring to prevent decomposition.

Reductive Amination of Thiazole-Containing Aldehydes

Reductive amination offers a streamlined route by combining carbonyl and amine precursors. Here, 4-methylthiazole-2-carbaldehyde reacts with 3-methylbutan-1-amine under reducing conditions.

Procedure:

-

Formation of Imine Intermediate :

-

Reduction with Sodium Cyanoborohydride (NaBH₃CN) :

Advantages:

Multi-Step Synthesis from Cyclic Amine Precursors

This approach leverages cyclic amine intermediates, such as 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine , which are subsequently functionalized to yield the target compound.

Synthetic Pathway:

-

Preparation of 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine :

-

Ring-Opening Alkylation :

Challenges:

-

Low yields in ring-opening steps due to competing polymerization.

-

Requires rigorous purification to isolate the linear amine product.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 2-Chloro-4-methylthiazole, Et₃N | 55–60% | High regioselectivity | Toxic chlorinated byproducts |

| Reductive Amination | NaBH₃CN, MeOH | 70–75% | Mild conditions, high yield | Requires aldehyde precursor |

| Cyclic Amine Functionalization | HBr, 3-methyl-1-bromobutane | 40–45% | Utilizes stable intermediates | Multi-step, low overall yield |

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

-

ESI-MS : m/z 199.1 [M+H]⁺, consistent with the molecular formula C₉H₁₆N₂S.

-

-

High-Performance Liquid Chromatography (HPLC) :

化学反应分析

Types of Reactions

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

科学研究应用

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

作用机制

The mechanism of action of 3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in the 4-methyl-1,3-thiazol-2-yl group attached to a branched aliphatic amine. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Overview of Thiazole-Containing Amines

Physicochemical Properties

- Solubility and Stability : The branched amine chain in the target compound likely enhances lipophilicity compared to shorter-chain analogs like methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine . Piperazine derivatives (e.g., 1-(4-methyl-1,3-thiazol-2-yl)piperazine hydrochloride) exhibit higher polarity due to the nitrogen-rich ring, improving aqueous solubility .

- Coordination Chemistry: The 4-methylthiazole group in the target compound and its analogs can act as a ligand.

常见问题

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodology : Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media, fixed incubation times). Include positive controls (e.g., acyclovir for antiviral assays in ) and validate results via dose-response curves (IC50 calculations). Use ANOVA to assess inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。